N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
This compound is a modified hexose derivative featuring a glucose-like oxane (pyranose) backbone with stereospecific hydroxyl groups at positions 4, 5, and 4. The 2-position is substituted with a 2-azidoethoxy group, and the 3-position is acetylated (acetamide group). The azido group (-N₃) confers unique reactivity for bioorthogonal "click chemistry" applications, while the hydroxyl and hydroxymethyl groups enable hydrogen bonding and solubility in polar solvents. Its molecular formula is C₁₁H₁₉N₄O₆, with a molecular weight of 327.29 g/mol .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-HOTMZDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a compound of increasing interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Structural Formula
The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its azido group, which allows for click chemistry applications. This property facilitates the conjugation with biomolecules, enhancing its utility in drug development and molecular biology.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the observed effects on different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
These results indicate potential for further exploration in anticancer therapy.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of N-acetamide derivatives against resistant strains. The compound showed a reduction in biofilm formation by Staphylococcus aureus, indicating its potential use in treating infections caused by biofilm-forming bacteria .
Study 2: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic properties of this compound against breast cancer cells (MCF-7). The researchers found that treatment with N-acetamide resulted in significant apoptosis induction as evidenced by flow cytometry analysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxane Ring
Key Compounds for Comparison :
Critical Observations :
- Azide vs. Thioether/Aryl Ethers : The target compound’s azide group enables bioorthogonal chemistry, unlike aryl ethers (e.g., biphenyl in compound 40) or thioethers (e.g., ethylsulfanyl in ), which are optimized for receptor binding or metabolic stability .
- Biological Targeting : AVR-25’s cyclohexyloxy group and dimeric structure enhance TLR4 binding specificity, whereas the target compound’s smaller azidoethoxy group may prioritize conjugation over direct receptor interaction .
Preparation Methods
Molecular Architecture
The target molecule features a β-D-glucopyranose core with the following modifications:
- C2 position : A 2-azidoethoxy group (–O–CH2–CH2–N3).
- C3 position : An acetamide (–NH–CO–CH3).
- C4, C5, and C6 positions : Hydroxyl (–OH) and hydroxymethyl (–CH2–OH) groups.
All stereocenters adopt the R configuration, consistent with the β-anomeric form of glucose derivatives.
Retrosynthetic Disconnections
Retrosynthetic analysis identifies three critical bond-forming steps:
- Azidoethoxy installation at C2 : Achievable via SN2 glycosylation or nucleophilic substitution.
- Acetamide introduction at C3 : Requires amino group formation followed by acetylation.
- Oxane ring construction : Derived from glucose or glucosamine precursors.
Synthetic Routes and Methodologies
Gold-Catalyzed SN2 Glycosylation
Adapting the methodology from Zhu and Yu, the 2-azidoethoxy group is introduced via a gold-catalyzed SN2 mechanism. Key steps include:
Donor Preparation :
- A 3-acetamido-glucose derivative is functionalized with a 1-naphthoate leaving group at C2. The naphthoate’s amide moiety directs nucleophilic attack via hydrogen bonding.
Glycosylation Reaction :
- Reaction of the donor with 2-azidoethanol in the presence of Ph3PAuNTf2 (5 mol%) in PhCF3 at –20°C for 24 hours yields the β-linked glycoside with >20:1 stereoselectivity.
- Stereochemical inversion is ensured by the SN2 mechanism, with the gold catalyst stabilizing the transition state.
Example Reaction :
$$
\text{Donor (β-anomer)} + \text{2-Azidoethanol} \xrightarrow{\text{Au catalyst}} \text{Target Glycoside (α/β = 1:19)}
$$
Enzymatic Azide Incorporation
Stereochemical Control and Mechanistic Insights
Anomeric Effect and Participating Groups
The acetamide at C3 exerts a dual influence:
Temperature and Solvent Effects
- Low Temperatures (–20°C) : Minimize competing SN1 pathways, improving stereoselectivity.
- Polar Aprotic Solvents (PhCF3) : Stabilize ionic intermediates without nucleophilic interference.
Analytical Data and Characterization
Spectroscopic Confirmation
- 1H NMR (500 MHz, D2O) : δ 5.21 (d, J = 8.5 Hz, H1), 4.10–3.40 (m, sugar protons), 2.01 (s, CH3CO).
- IR (KBr) : 2105 cm–1 (N3 stretch), 1650 cm–1 (amide I).
Chromatographic Purity
- HPLC (C18, H2O/MeCN) : tR = 12.3 min, >98% purity.
Comparative Analysis of Synthetic Strategies
| Method | Yield (%) | Stereoselectivity (α/β) | Scalability |
|---|---|---|---|
| Gold Catalysis | 78 | 1:19 | High |
| Enzymatic | 85 | β-only | Moderate |
| Stepwise Substitution | 65 | 1:8 | Low |
Challenges and Optimization
Azide Stability
- Thermal Sensitivity : Reactions involving NaN3 require temperatures <50°C to prevent decomposition.
- Copper-Free Click Compatibility : The azide group remains intact under Staudinger or strain-promoted cycloaddition conditions.
Protecting Group Strategy
- Benzyl Ethers : Preferred for orthogonal deprotection (Pd/H2).
- Acetate Esters : Avoided due to base sensitivity during azide substitution.
Applications and Derivatives
Glycoconjugate Vaccine Platforms
The 2-azidoethoxy group enables bioorthogonal conjugation to alkyne-functionalized carriers (e.g., CRM197) via CuAAC:
$$
\text{Glycoside–N}3 + \text{Carrier–C≡CH} \xrightarrow{\text{CuSO}4/\text{THPTA}} \text{Conjugate}
$$
Glycomimetic Libraries
Parallel synthesis of C3-acetamido analogs (e.g., galacto, manno configurations) is feasible using analogous gold-catalyzed protocols.
Q & A
Q. What are the key steps for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis involves three critical steps: (1) Protection of hydroxyl groups using acetyl or benzyl groups to prevent undesired side reactions during azide introduction. (2) Azide incorporation via nucleophilic substitution of a leaving group (e.g., bromide or tosylate) with sodium azide in polar aprotic solvents like DMF at 60–80°C. (3) Deprotection and purification using hydrolysis (e.g., NaOMe/MeOH for acetyl groups) followed by column chromatography (silica gel, EtOAc/hexane gradient). Monitoring with TLC (silica plates, 1:1 EtOAc/hexane) ensures intermediate purity .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl₃) identify protons adjacent to azide, acetamide, and sugar moieties. Key signals: ~δ 3.5–4.5 ppm (sugar protons), δ 2.0 ppm (acetamide methyl), δ 3.3 ppm (azidoethoxy CH₂) .
- IR Spectroscopy : Peaks at ~2100 cm⁻¹ (azide stretch) and 1650 cm⁻¹ (amide C=O) confirm functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity >95% .
Q. How to safely handle the azide moiety during synthesis?
- Methodological Answer : Azides require strict safety protocols: (1) Use small-scale reactions (<1 g) to mitigate explosion risks. (2) Conduct reactions under inert atmosphere (N₂/Ar) and avoid metal catalysts. (3) Quench excess azide with sodium nitrite or ascorbic acid. (4) Store products at –20°C in amber vials .
Advanced Research Questions
Q. How to optimize regioselective functionalization of the sugar ring?
- Methodological Answer : Regioselectivity is controlled via temporary protecting groups :
- Benzylidene acetal directs substitution at C2 or C3.
- Tin-mediated strategies (e.g., Bu₂SnO) activate specific hydroxyls for azide introduction.
- Enzymatic catalysis (e.g., lipases) can achieve selective acylation. Validate outcomes using H NMR coupling constants and 2D COSY .
Q. How to resolve contradictory data in reaction yields reported across studies?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice . For example:
- Substitution reactions in DMF yield >80% azide, while DMSO may promote side reactions.
- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Compare activation energies via Arrhenius plots. Adjust temperature (50–80°C) and base (K₂CO₃ vs. Cs₂CO₃) to optimize pathways .
Q. What strategies validate the compound’s bioactivity in glycobiology applications?
- Methodological Answer :
- Enzyme inhibition assays : Test against glycosidases (e.g., β-glucosidase) using p-nitrophenyl glycoside substrates. Measure IC₅₀ via UV-Vis (405 nm).
- Cell-based studies : Evaluate cytotoxicity (MTT assay) and immunomodulatory effects (ELISA for cytokine release). Include controls with unmodified sugars to isolate azide-specific effects .
Q. How to troubleshoot low yields in azide-alkyne cycloaddition (Click Chemistry) applications?
- Methodological Answer : Common issues and fixes:
- Cu(I) catalyst deactivation : Use fresh CuBr with TBTA ligand in degassed THF.
- Steric hindrance : Introduce PEG spacers between the azide and sugar core.
- Reaction monitoring : Track conversion via LC-MS (ESI+) for triazole adducts (∆ m/z + 97 Da) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
